![molecular formula C14H9BrN2O B2584074 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 725253-27-0](/img/structure/B2584074.png)
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyridine ring system. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with α-bromoketones or α-bromoaldehydes. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, which yields the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and reagents, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-bromosuccinimide (NBS) or copper(II) bromide can be used for bromination reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the aldehyde group.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, compounds with the imidazo[1,2-a]pyridine core have been shown to interact with γ-aminobutyric acid (GABA) receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 6-Bromo-2-ethylimidazo[1,2-a]pyridine
- 6-Bromo-2-iodofuro[3,2-b]pyridine
Uniqueness
6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the phenyl group at the 2nd position and the aldehyde group at the 3rd position, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBBYIOMDIULGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
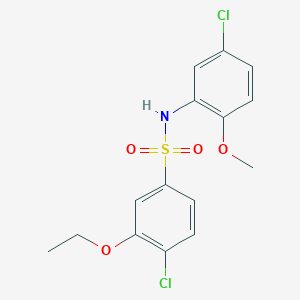

![3-(4-fluorobenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2583995.png)
![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
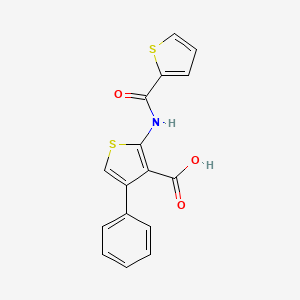
![2-cycloheptyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2584001.png)
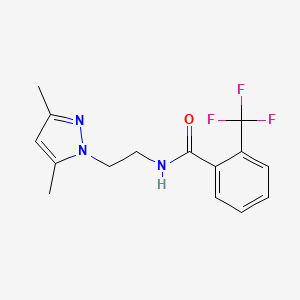
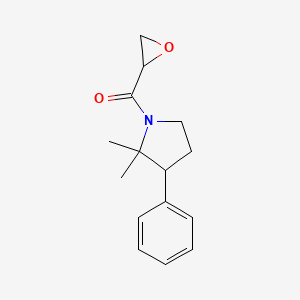
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)
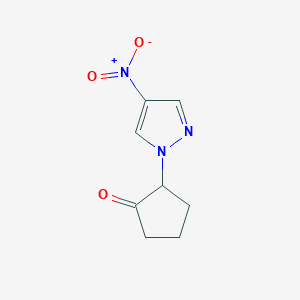
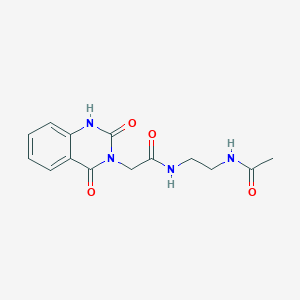
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)

